molecular formula C24H32N4O4S B5295368 N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5295368
M. Wt: 472.6 g/mol
InChI Key: WKOKHKNVIRQPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a sulfonyl group, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: A related compound with similar structural features but different functional groups.

    N-(4-(4-Toluidinosulfonyl)phenyl)acetamide: Shares the toluidine and sulfonyl groups but has a different core structure.

Uniqueness

N,N-DIETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its combination of a tetrahydropyridine ring with a sulfonyl-toluidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-4-27(5-2)24(30)28-16-14-19(15-17-28)23(29)25-20-10-12-22(13-11-20)33(31,32)26-21-8-6-18(3)7-9-21/h6-13,19,26H,4-5,14-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOKHKNVIRQPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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